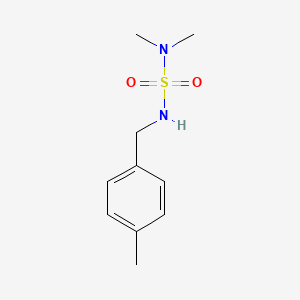

N,N-dimethyl-N'-(4-methylbenzyl)sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfamide derivatives, including those related to "N,N-dimethyl-N'-(4-methylbenzyl)sulfamide," often involves the reaction of sulfamoyl chloride with alcohols or phenols. A novel method for protecting the sulfamate group, which is crucial in the synthesis of phenolic O-sulfamates, involves replacing the NH protons with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups. This strategy renders the sulfamates stable against various reagents and conditions, enabling their use in multi-step synthesis processes (Reuillon et al., 2012).

Molecular Structure Analysis

The molecular structure of "N,N-dimethyl-N'-(4-methylbenzyl)sulfamide" and related compounds can be analyzed through various spectroscopic methods (FTIR, UV–Vis) and computational (DFT, HOMO–LUMO, MEP) techniques. These analyses provide insights into the compound's electronic structure, molecular geometry, and interaction with different substituents, which are essential for understanding its reactivity and properties (Sowrirajan et al., 2022).

Chemical Reactions and Properties

"Sulfonamide-derived compounds" undergo various chemical reactions, including with transition metals, to form complexes that exhibit significant antibacterial and antifungal activities. These reactions highlight the versatility of sulfonamide derivatives in synthesizing biologically active compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of sulfamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction (XRD) and other spectroscopic methods are used to determine these properties, providing a basis for predicting the compound's behavior in different environments and its suitability for specific applications (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties of "N,N-dimethyl-N'-(4-methylbenzyl)sulfamide" include its reactivity towards nucleophiles, electrophiles, and its potential for forming bonds with other chemical entities. These properties are crucial for its application in synthesis reactions, where it acts as a building block for more complex molecules. Detailed investigations into its reactivity patterns help in developing novel synthetic routes and understanding its mechanism of action in various chemical transformations (Jones-Mensah et al., 2016).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- The development of water-soluble reagents for protein modification showcases the significance of sulfamide derivatives in enhancing the selectivity and efficiency of chemical reactions. These reagents are designed to modify specific amino acids such as tryptophan and cysteine, demonstrating the versatility of sulfamide compounds in biochemistry (Horton & Tucker, 1970).

- Research into sulfamates, another category closely related to sulfamides, underlines their importance in medicinal chemistry. The development of protective group strategies for sulfamates allows for more flexible synthesis routes, highlighting the potential of sulfamide derivatives in drug development (Reuillon et al., 2012).

Biological Implications

- The study of dimethyl sulfoxide (DMSO) and its effect on neuronal cells suggests that derivatives of sulfamides might also influence cellular processes and potentially offer therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases (Lu & Mattson, 2001).

- Investigations into Schiff bases of Sulfa drugs reveal the antimicrobial and enzyme inhibition potentials of sulfonamide derivatives. These compounds demonstrate significant activity against a variety of bacterial strains and enzyme targets, suggesting the utility of N,N-dimethyl-N'-(4-methylbenzyl)sulfamide in developing new antimicrobial agents or enzyme inhibitors (Alyar et al., 2018).

Adsorption and Environmental Applications

- Research on novel adsorbents with sulfamine groups indicates the potential of sulfamide derivatives in environmental applications, such as the removal of pollutants and heavy metals from water. This study suggests that N,N-dimethyl-N'-(4-methylbenzyl)sulfamide could be explored for its adsorption capabilities, contributing to environmental remediation efforts (Qi et al., 2013).

Protein Labeling and Sensing

- Advances in protein labeling techniques utilizing sulfo-cyanine dyes highlight the relevance of sulfamide-related compounds in biochemical assays and research. These techniques improve the detection sensitivity for proteins, potentially making N,N-dimethyl-N'-(4-methylbenzyl)sulfamide useful in developing new protein labeling methods (Qiao et al., 2009).

Eigenschaften

IUPAC Name |

1-[(dimethylsulfamoylamino)methyl]-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9-4-6-10(7-5-9)8-11-15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOGVYOIGFUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Dimethylamino)sulfonyl][(4-methylphenyl)methyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)